

Verifying the Magnetic Moment of La@C₈₂ Fullerenes: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum carbide*

Cat. No.: *B083422*

[Get Quote](#)

An objective comparison of the magnetic properties of La@C₈₂ endohedral fullerenes against alternative metallofullerenes, supported by experimental data and detailed measurement protocols.

This guide provides a comprehensive analysis of the magnetic moment of Lanthanum-encapsulated C₈₂ fullerenes (La@C₈₂). It is intended for researchers, scientists, and professionals in drug development who are interested in the magnetic properties of novel nanomaterials. The content herein compares the magnetic characteristics of La@C₈₂ with other relevant endohedral metallofullerenes, presenting quantitative data from experimental studies. Detailed protocols for the key experimental techniques used in these characterizations are also provided to facilitate replication and further investigation.

Comparative Analysis of Magnetic Moments

The magnetic properties of endohedral metallofullerenes are of significant interest for applications in spintronics and quantum information processing.^[1] The magnetic moment of these molecules primarily arises from the unpaired electrons of the encapsulated metal atom and the fullerene cage. In the case of La@C₈₂, the electronic structure is formally described as La³⁺@C₈₂³⁻.^[2] The Lanthanum atom donates its three valence electrons to the C₈₂ cage, achieving a stable closed-shell configuration (S=0).^[2] Consequently, the C₈₂ cage possesses a net spin of S = 1/2, giving rise to the molecule's paramagnetic behavior.^[2]

The effective magnetic moments (μ_{eff}) of La@C₈₂ and other metallofullerenes have been experimentally determined using techniques such as Superconducting Quantum Interference

Device (SQUID) magnetometry. A comparison of these values is presented in the table below.

Endohedral Fullerene	Encapsulated Metal	Effective Magnetic Moment (μ_B)	Reference
La@C ₈₂	Lanthanum (La)	~1.73 (theoretical for S=1/2)	[2]
Gd@C ₈₂	Gadolinium (Gd)	6.66	[3]
Ho@C ₈₂	Holmium (Ho)	6.30	[3]
Ce@C ₈₂	Cerium (Ce)	~2.54 (at 300K, approx. free ion Ce ³⁺)	[4]

Note: The effective magnetic moment of Gd@C₈₂ is slightly smaller than that of a free Gd³⁺ ion (7.94 μ_B).^[3] This difference may be attributed to an antiparallel arrangement between the spin localized on the Gadolinium atom and the spin on the carbon cage.^[3] Similarly, the magnetic moment of Ho@C₈₂ is significantly smaller than that of a free Ho³⁺ ion.^[3]

Experimental Protocols

The verification of the magnetic moment of La@C₈₂ and other metallofullerenes relies on precise experimental measurements. The two primary techniques employed are SQUID magnetometry and Electron Spin Resonance (ESR) spectroscopy.

2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

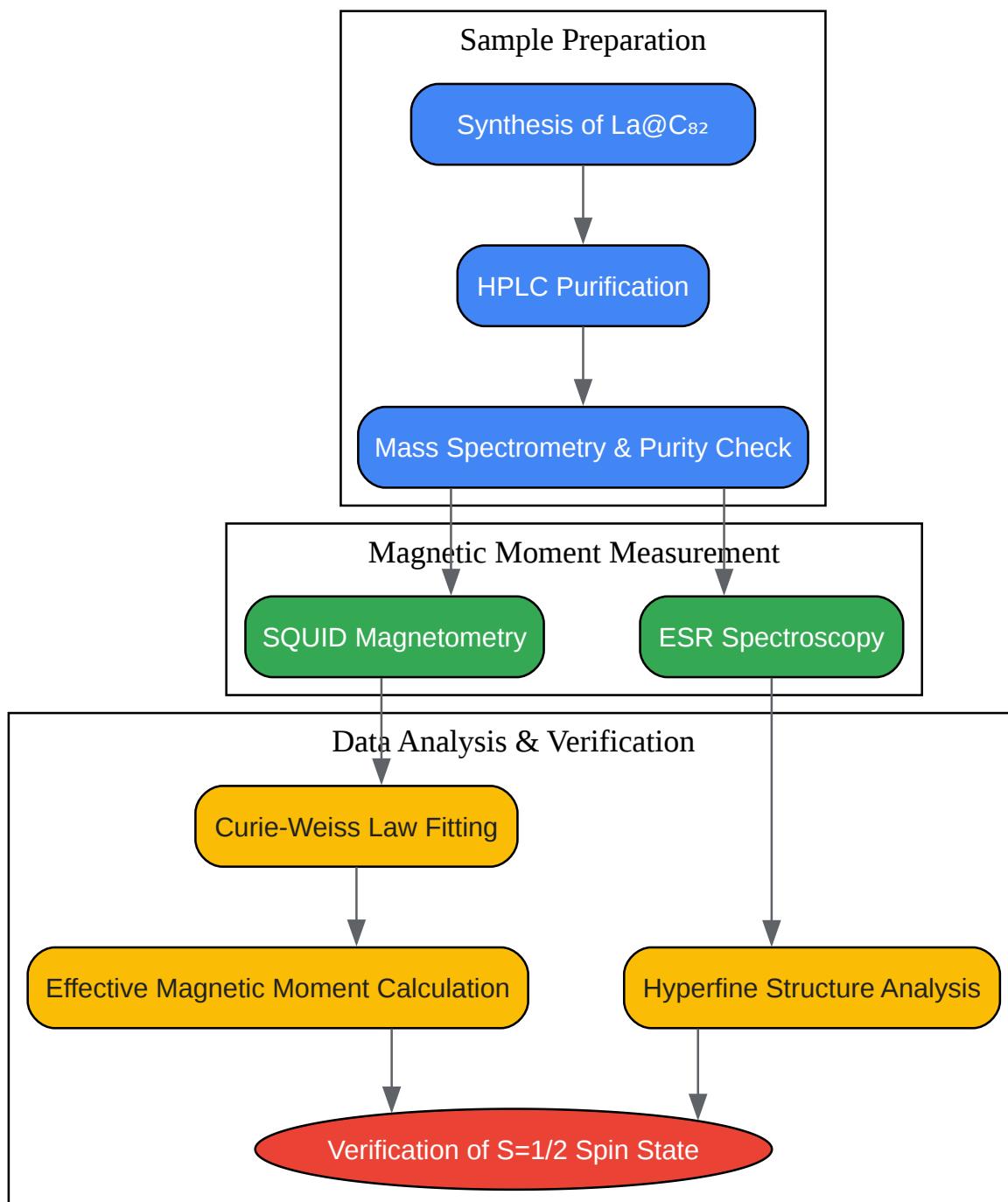
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.^{[5][6]}

Methodology:

- Sample Preparation: A highly purified powder sample of La@C₈₂ is prepared. The purity of the sample is crucial and is often confirmed by techniques such as laser desorption time-of-flight (LD-TOF) mass spectrometry and ESR spectroscopy.^[7]

- Measurement: The sample is placed in a SQUID magnetometer. The magnetic moment is measured over a range of temperatures (e.g., 1.8 K to 300 K) and applied magnetic fields (e.g., up to 7 T).[3][8]
- Data Analysis: The temperature-dependent magnetic susceptibility (χ) is determined from the measured magnetic moment. For paramagnetic materials like La@C₈₂, the data is often fitted to the Curie-Weiss law: $\chi = C / (T - \theta)$, where C is the Curie constant and θ is the Weiss temperature. The effective magnetic moment (μ_{eff}) can then be calculated from the Curie constant.

2.2. Electron Spin Resonance (ESR) Spectroscopy


ESR spectroscopy is a technique that detects the presence of unpaired electrons. For La@C₈₂, the ESR spectrum provides information about the hyperfine coupling between the unpaired electron spin on the C₈₂ cage and the nuclear spin of the encapsulated Lanthanum atom (¹³⁹La, I = 7/2).[2]

Methodology:

- Sample Preparation: A solution of La@C₈₂ is prepared in a suitable solvent, such as CS₂ or toluene.[7][9] The solution is typically degassed to remove dissolved oxygen, which can interfere with the ESR signal.
- Measurement: The ESR spectrum is recorded at various temperatures. The spectrum of La@C₈₂ in solution typically shows eight characteristic hyperfine lines due to the interaction with the ¹³⁹La nucleus.[2]
- Data Analysis: The g-factor and hyperfine coupling constants are determined from the ESR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the experimental verification of the magnetic moment of La@C₈₂ fullerenes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for verifying the magnetic moment of La@C₈₂.

This guide provides a foundational understanding of the magnetic properties of La@C₈₂ fullerenes and the experimental methodologies used for their verification. The presented data and protocols serve as a valuable resource for researchers working with these and similar nanomaterials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nafradi.eu [nafradi.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 6. ISM - Magnetometria SQUID [ism.cnr.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Verifying the Magnetic Moment of La@C₈₂ Fullerenes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083422#verifying-the-magnetic-moment-of-la-c-fullerenes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com